Enhanced Lipophilicity (XLogP3) of 6-Bromo Analog vs. Non-Halogenated Parent
The introduction of a 6-bromo substituent significantly increases the compound's calculated lipophilicity compared to the non-halogenated analog. The target compound, 6-bromo-4-methoxy-7-methyl-1H-indole, has a calculated XLogP3 of 3.1 [1]. In contrast, its non-brominated analog, 4-methoxy-7-methyl-1H-indole (CAS 203003-67-2), has a calculated XLogP3 of 2.4 [2]. This difference of 0.7 log units represents a substantial increase in lipophilicity, which can critically influence membrane permeability, solubility, and metabolic stability in drug discovery programs .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-methoxy-7-methyl-1H-indole: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Calculated property based on standard algorithms from vendor datasheets [1][2] |
Why This Matters
A higher XLogP3 value indicates greater lipophilicity, which is a key determinant of a molecule's ability to cross biological membranes and its subsequent ADME (Absorption, Distribution, Metabolism, Excretion) profile.
- [1] Angene Chemical. (n.d.). 1H-Indole, 6-bromo-4-methoxy-7-methyl- (CAS 1167055-78-8) Product Page. View Source
- [2] Angene Chemical. (n.d.). 1H-Indole, 4-methoxy-7-methyl- (CAS 203003-67-2) Product Page. View Source
